molecular formula C19H20BrN3OS B2723493 1-(4-bromophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea CAS No. 847390-20-9

1-(4-bromophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea

Cat. No.: B2723493
CAS No.: 847390-20-9
M. Wt: 418.35
InChI Key: PMRMVSFCNVDTQG-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea is a synthetic organic compound that belongs to the class of thioureas. This compound is characterized by the presence of a bromophenyl group, an indole moiety, and a thiourea linkage. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea typically involves the following steps:

    Formation of the Indole Derivative: The indole derivative, 5-methoxy-2-methyl-1H-indole, can be synthesized through Fischer indole synthesis or other suitable methods.

    Alkylation: The indole derivative is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

    Thiourea Formation: The alkylated indole is reacted with 4-bromophenyl isothiocyanate under suitable conditions to form the desired thiourea compound.

Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

1-(4-Bromophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea involves its interaction with specific molecular targets. The bromophenyl and indole moieties may facilitate binding to proteins or enzymes, while the thiourea group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea
  • 1-(4-Fluorophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea
  • 1-(4-Methylphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea

Comparison:

  • Uniqueness: The presence of the bromine atom in 1-(4-bromophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea can influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. Bromine’s larger size and different electronic properties can lead to distinct interactions with biological targets and different chemical reactivity.

Biological Activity

1-(4-bromophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea is a thiourea derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This compound combines the structural features of bromophenyl and methoxyindole, which are known for their pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the reaction of 5-methoxy-2-methyl-1H-indole with appropriate brominated phenyl compounds in the presence of thiourea. The reaction conditions often include solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium salts, which facilitate the formation of the thiourea linkage.

Biological Activity Overview

Thioureas, including this compound, exhibit a broad spectrum of biological activities. These include:

  • Anticancer Activity : Thiourea derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that compounds similar to this compound demonstrate IC50 values ranging from 3 to 14 µM against prostate and breast cancer cells .
  • Antiviral Properties : Research has highlighted the antiviral effects of thioureas against several viral strains, including those responsible for hepatitis and influenza. The mechanism often involves inhibition of viral replication .
  • Antibacterial Activity : The compound exhibits promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Studies report that certain thiourea derivatives can inhibit bacterial growth effectively, with some showing comparable efficacy to standard antibiotics .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Thioureas can act as enzyme inhibitors by forming stable complexes with metal ions or by directly interacting with active sites on enzymes involved in cell proliferation and viral replication.
  • Induction of Apoptosis : In cancer cells, this compound may trigger apoptotic pathways, leading to programmed cell death. This is often mediated through the activation of caspases and modulation of Bcl-2 family proteins .
  • Antioxidant Activity : Some studies suggest that thioureas possess antioxidant properties, which can mitigate oxidative stress in cells, further contributing to their anticancer effects .

Case Studies

Several studies have documented the biological activity of thioureas similar to this compound:

Study 1: Anticancer Efficacy

In a study evaluating various thiourea derivatives against cancer cell lines (PC-3, A549, HeLa), researchers found that compounds exhibited over 61% inhibition in cell proliferation at concentrations below 20 µM. The structure–activity relationship (SAR) indicated that substitutions on the phenyl ring significantly influenced potency .

Study 2: Antiviral Activity

A series of thiourea derivatives were tested for antiviral activity against Murine norovirus and Chikungunya virus. The results demonstrated EC50 values less than 0.3 µM for several compounds, highlighting their potential as antiviral agents .

Data Tables

Activity Type Cell Line/Pathogen IC50/EC50 (µM) Reference
AnticancerPC-310
AnticancerHeLa14
AntiviralMurine Norovirus<0.3
AntibacterialE. coli<20

Properties

IUPAC Name

1-(4-bromophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3OS/c1-12-16(17-11-15(24-2)7-8-18(17)22-12)9-10-21-19(25)23-14-5-3-13(20)4-6-14/h3-8,11,22H,9-10H2,1-2H3,(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRMVSFCNVDTQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CCNC(=S)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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